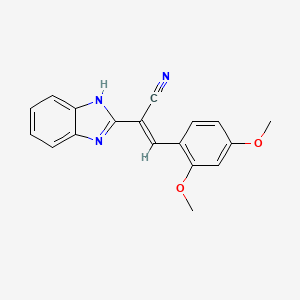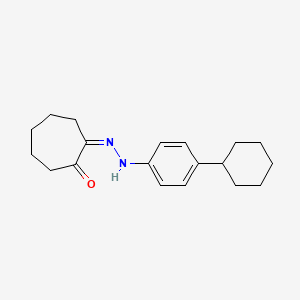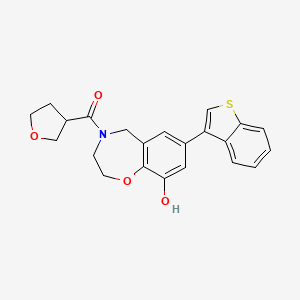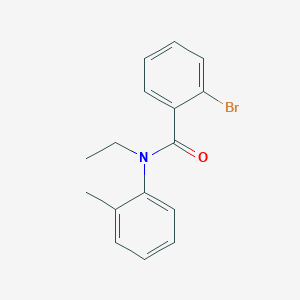
2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile, also known as DMABA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMABA is a member of the benzimidazole family and is characterized by its unique chemical structure, which includes a benzimidazole ring and a phenylacrylonitrile moiety.
Mécanisme D'action
The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell proliferation and survival. Specifically, 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile has been shown to exhibit anti-inflammatory activity, making it a potential therapeutic for inflammatory diseases such as arthritis. 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile has also been shown to have antioxidant activity, which may contribute to its anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. Additionally, 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile has been extensively studied, making it a well-characterized compound for use in experiments. However, 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile also has limitations, including its relatively low solubility in water and potential toxicity at high doses.
Orientations Futures
There are several future directions for research on 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile. One area of interest is the development of 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile and its potential as a therapeutic for other diseases beyond cancer. Finally, research is needed to evaluate the safety and efficacy of 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile in clinical trials.
Méthodes De Synthèse
2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile can be synthesized through a multistep process involving the reaction of 2-aminobenzimidazole with 2,4-dimethoxybenzaldehyde and malononitrile. The resulting product is then subjected to cyclization and dehydration reactions to yield 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile. This synthesis method has been optimized to produce 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile in high yields and purity, making it a viable option for large-scale production.
Applications De Recherche Scientifique
2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Research has shown that 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile exhibits potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile has been shown to inhibit tumor growth in animal models, indicating its potential as a cancer therapeutic.
Propriétés
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c1-22-14-8-7-12(17(10-14)23-2)9-13(11-19)18-20-15-5-3-4-6-16(15)21-18/h3-10H,1-2H3,(H,20,21)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYJQFBYKBGSIX-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxyphenyl)prop-2-enenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopropyl-3-(2-furyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B5495038.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(tetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B5495051.png)

![N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)isonicotinamide](/img/structure/B5495066.png)

![phenyl (4-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5495077.png)
![[2-(2-chloro-4-methylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5495084.png)
![3-{5-[(3-sec-butyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}-4-chlorobenzoic acid](/img/structure/B5495089.png)
![3-(butylthio)-6-(3-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5495103.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(2-methoxyphenyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5495113.png)


![1-allyl-N-methyl-N-[(5-methyl-2-furyl)methyl]-6-oxopiperidine-3-carboxamide](/img/structure/B5495132.png)
![1-cyano-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)cyclopropanecarboxamide](/img/structure/B5495145.png)